molecular formula C22H21N3O5 B11109959 N-[(1E,3E)-1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]-4-nitrobenzamide

N-[(1E,3E)-1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]-4-nitrobenzamide

Cat. No.: B11109959
M. Wt: 407.4 g/mol
InChI Key: OGCVISLADABBGE-RHYRJLECSA-N
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Description

N-[(1E,3E)-1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]-4-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E,3E)-1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Morpholinylcarbonyl Intermediate: This step involves the reaction of morpholine with a suitable acylating agent, such as acyl chloride, to form the morpholinylcarbonyl intermediate.

    Coupling with Phenyl-1,3-butadiene: The intermediate is then coupled with phenyl-1,3-butadiene under specific conditions to form the desired conjugated diene system.

    Introduction of the Nitrobenzamide Group: Finally, the nitrobenzamide group is introduced through a nitration reaction, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1E,3E)-1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-[(1E,3E)-1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1E,3E)-1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1E,3E)-1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]-4-nitrobenzamide
  • **N-[(1E,3E)-1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]-4-aminobenzamide
  • **N-[(1E,3E)-1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]-4-methylbenzamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

N-[(2E,4E)-1-morpholin-4-yl-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C22H21N3O5/c26-21(18-9-11-19(12-10-18)25(28)29)23-20(22(27)24-13-15-30-16-14-24)8-4-7-17-5-2-1-3-6-17/h1-12H,13-16H2,(H,23,26)/b7-4+,20-8+

InChI Key

OGCVISLADABBGE-RHYRJLECSA-N

Isomeric SMILES

C1COCCN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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